molecular formula C11H9BrN2O2 B13639642 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid

1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B13639642
M. Wt: 281.10 g/mol
InChI Key: QQWPSPVHBNPCCH-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid is an organic compound that features a brominated aromatic ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid typically involves the bromination of 2-methylbenzoic acid followed by cyclization with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents like toluene and catalysts such as Fe3+ to facilitate the bromination process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as crystallization and filtration. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Quinones or other oxidized forms.

    Reduction Products: Amines or other reduced forms.

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and pyrazole moiety can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid is unique due to the combination of its brominated aromatic ring and pyrazole moiety, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications in research and industry.

Biological Activity

1-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, characterized by the presence of a bromo substituent at the 5-position of the phenyl group and a carboxylic acid functional group at the 3-position of the pyrazole. Its molecular formula is C9H8BrN2O2\text{C}_9\text{H}_8\text{Br}\text{N}_2\text{O}_2.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. The compound has been tested against carrageenan-induced edema models in mice, demonstrating effectiveness comparable to standard anti-inflammatory drugs like indomethacin .

Table 1: Anti-inflammatory Activity Comparison

CompoundModel UsedDoseEffectiveness
This compoundCarrageenan-induced edema10 mg/kgComparable to indomethacin
IndomethacinCarrageenan-induced edema10 mg/kgStandard reference

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it inhibits various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism appears to involve the inhibition of specific protein kinases involved in cancer progression, suggesting its potential as a therapeutic agent in oncology .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Inhibition of protein kinases
HepG220Induction of apoptosis
A549 (Lung Cancer)18Cell cycle arrest

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It shows promising results in inhibiting enzymes linked to inflammation and cancer progression.
  • Cell Signaling Pathways : The compound's interaction with signaling pathways has been linked to reduced cell proliferation in cancer models.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • In Vivo Studies : In a study involving mice with induced inflammation, treatment with the compound resulted in a significant reduction in swelling and pain markers compared to untreated controls.
  • In Vitro Studies : A series of assays demonstrated that treatment with varying concentrations led to dose-dependent inhibition of cancer cell growth across multiple lines.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

1-(5-bromo-2-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9BrN2O2/c1-7-2-3-8(12)6-10(7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16)

InChI Key

QQWPSPVHBNPCCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)N2C=CC(=N2)C(=O)O

Origin of Product

United States

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